Toloxatone
Overview
Description
Toloxatone, also known as Humoryl, is an antidepressant that was launched in 1984 in France by Sanofi Aventis for the treatment of depression . It acts as a selective reversible inhibitor of MAO-A (RIMA) .
Synthesis Analysis
A metal-free method for the construction of oxazolidine-2,4-diones and oxindoles has been reported . The resulting products can be used as key intermediates in the synthesis of bioactive compounds such as Toloxatone .Molecular Structure Analysis
Toloxatone is a member of the class of oxazolidinones that is 5-(hydroxymethyl)-1,3-oxazolidin-2-one substituted by a 3-methylphenyl group at position 3 . It is a member of toluenes, an oxazolidinone, and a primary alcohol .Chemical Reactions Analysis
Toloxatone acts as a selective and reversible inhibitor of monoamine oxidase type-A (also known as RIMA) . MAO-A can be found in norepinephrinergic and serotonergic neurons and regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft .Physical And Chemical Properties Analysis
Toloxatone has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol . More detailed physical and chemical properties may be available from specialized databases or scientific literature .Scientific Research Applications
Toloxatone as a Monoamine Oxidase Inhibitor
Toloxatone is recognized as a reversible inhibitor of monoamine oxidase A (MAO A), primarily marketed as an antidepressant. Unlike first-generation irreversible MAO inhibitors, Toloxatone's competitive and specific inhibition avoids many undesirable side effects. Studies have delved into the molecular mechanisms behind its reversible inhibition, highlighting the interaction between R-Toloxatone and flavin adenine dinucleotide (FAD), a cofactor of MAO A. Spectrophotometric analyses and molecular orbital studies, including electron absorption spectroscopy and ab initio Hartree-Fock calculations, have elucidated the formation of a charge-transfer complex between R-Toloxatone and riboflavin, affirming the physical association critical for its inhibitory action. These studies confirm the specialized interaction facilitating Toloxatone's selective inhibition of MAO A (Moureau et al., 1994).
Structural and Electronic Properties
Further insights into Toloxatone's mechanism of action are provided through structural and electronic analyses. Toloxatone's distinct structure, a planar molecule with delocalized electronic systems across its ring structures, allows for long-distance reversible interactions with target enzymes. Investigations involving X-ray diffraction crystallography and molecular orbital (MO) calculations have uncovered details like hydrogen bonds and π-π interactions, underscoring its ability to form non-covalent interactions pertinent to its reversible inhibitory function (Moureau et al., 1992).
Pharmacokinetics and Interactions
Pharmacokinetics in Various Models
Toloxatone's pharmacokinetics have been extensively studied across different models, including humans and animals. Its rapid absorption post-oral administration, biexponential decline in plasma concentration, and its interaction with plasma proteins have been documented. Notably, it's revealed that Toloxatone's passage through the blood-brain barrier is likely through passive diffusion, aligning its unbound plasma concentration with cerebrospinal fluid levels, thus offering insights for drug monitoring and its central nervous system effects (Benedetti et al., 1982; Vistelle et al., 1992).
Behavioral and Neurochemical Effects
Behavioral Studies in Primates
In primates, Toloxatone has exhibited significant behavioral changes. Research in baboons, rhesus monkeys, and chimpanzees noted a mitigating effect on reserpine-induced depression and an increase in general activity and social behavior. These observations point towards Toloxatone's potential as a stimulating or disinhibiting agent, marking its influence on mood and social interactions without inducing behavioral disturbances commonly associated with stimulants like amphetamine (Giono-Barber et al., 1977).
Impact on Brain Amine Metabolism
Studies in rats have highlighted Toloxatone's impact on brain amine metabolism, specifically noting its reversible inhibition of type A MAO and the consequent increase in concentrations of cerebral neurotransmitters like noradrenaline, dopamine, and 5-hydroxytryptamine. The reduction in their metabolites' concentrations, coupled with unchanged synaptosomal uptake processes, accentuates Toloxatone's targeted action on monoamine oxidase without broader disruptions in neurotransmitter dynamics (Keane et al., 1979).
Safety And Hazards
In rare cases, Toloxatone toxicity may cause fulminant hepatitis . More common adverse effects include dysuria, nausea, constipation, vertigo, and insomnia . Administration of Toloxatone can lead to an increased risk of serotonin syndrome with selective serotonin reuptake inhibitors (SSRI), and tricyclic antidepressants .
properties
IUPAC Name |
5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUNKHLAEDCYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(OC2=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865478 | |
Record name | Toloxatone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This medication is a reversible inhibitor of monoamine oxidase type-A (also known as RIMA). MAO-A can be found in norepinephrinergic and serotonergic neurons and regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft. Traditional monoamine oxidase inhibitors irreversibly inhibit monoamine oxidase and therefore, side effects, drug interactions, and food interactions persist as long as 2-3 weeks after discontinuing toloxatone. The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration. However, the therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results. Selective and reversible MAO-A inhibitors are more effective in treating major depression without several of the drug and food interactions associated with traditional monoamine oxidase inhibitors. | |
Record name | Toloxatone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09245 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Toloxatone | |
CAS RN |
29218-27-7 | |
Record name | Toloxatone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29218-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toloxatone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toloxatone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09245 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toloxatone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toloxatone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLOXATONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T206015T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.